neoberninamycin
Description
Properties
CAS No. |
115537-10-5 |
|---|---|
Molecular Formula |
C5H2Br2N2O2 |
Synonyms |
neoberninamycin |
Origin of Product |
United States |
Producing Organism and Ecological Niche
Isolation and Identification of Neoberninamycin-Producing Microorganisms: Micrococcus luteus Strains
The isolation and identification of this compound-producing Micrococcus luteus strains typically involve standard microbiological techniques combined with screening for antibiotic production. Micrococcus luteus strains can be isolated from diverse environmental sources such as soil, dust, water, air, and the skin and mucous membranes of mammals. wikipedia.orgcanada.camedicallabnotes.comebsco.comwickhammicro.co.ukpublications.gc.ca Isolation often begins with plating samples on nutrient agar, where M. luteus is characterized by the formation of distinctive creamy or bright yellow colonies, although some strains may be unpigmented. canada.cawickhammicro.co.uk
Initial identification relies on phenotypic characteristics, including Gram staining (Gram-positive cocci often arranged in tetrads), non-motility, and positive reactions for catalase and urease, while being coagulase-negative. wikipedia.orgmedicallabnotes.comwickhammicro.co.uk Further biochemical tests can help differentiate M. luteus from other related cocci, such as Staphylococcus species. medicallabnotes.compublications.gc.ca
Confirmation of species identity is commonly achieved through molecular methods, particularly 16S rRNA gene sequencing. canada.capublications.gc.caactascientific.comekb.egwjbphs.comresearchgate.net This involves amplifying and sequencing the 16S rRNA gene and comparing the sequence to existing databases like NCBI GenBank. wjbphs.comresearchgate.net High percentage similarity (typically >99%) to known Micrococcus luteus sequences confirms the identification at the species level. ekb.egresearchgate.net
Identifying this compound-producing strains specifically requires screening the isolated M. luteus cultures for antibiotic activity. This can be done using bioassays against susceptible target organisms. The strain Micrococcus luteus ATCC 53598 is a known producer of this compound, isolated from soil. publications.gc.ca
Environmental Source and Ecological Significance of Producer Strains
Micrococcus luteus strains, including those capable of producing this compound, are widespread in various environments. They are commonly found in soil, where they may play a role in nutrient cycling. wikipedia.orgmedicallabnotes.comebsco.com They are also prevalent in air, dust, and water. wikipedia.orgcanada.caebsco.comwickhammicro.co.uk In addition, M. luteus is a component of the normal microbiota of mammalian skin and mucous membranes. wikipedia.orgcanada.camedicallabnotes.comebsco.compublications.gc.ca Marine environments, including sediments and associations with marine invertebrates like sponges, have also yielded Micrococcus isolates with potential for producing bioactive compounds. nih.govmdpi.com
The ability of M. luteus to survive in diverse and sometimes harsh conditions, including oligotrophic environments and exposure to UV radiation, is attributed to mechanisms such as the formation of non-endospore dormant structures and the production of protective pigments like carotenoids. wikipedia.orgcanada.camedicallabnotes.comebsco.comwickhammicro.co.uk
The ecological significance of this compound production by M. luteus likely relates to microbial interactions in its environment. Antibiotics produced by microorganisms can provide a competitive advantage by inhibiting the growth of competing bacteria. This compound has been reported to be active against Gram-positive aerobes. publications.gc.ca The production of such secondary metabolites can influence the structure and dynamics of microbial communities in soil, on skin, or in other habitats where M. luteus resides.
Genetic and Biosynthetic Potential of the Micrococcus Genus for Secondary Metabolites
The genus Micrococcus, belonging to the phylum Actinobacteria, has historically been less explored for secondary metabolites compared to other actinomycetes like Streptomyces. nih.govresearchgate.net This is partly due to the relatively small genome size of Micrococcus species, typically less than 3 Mb, which was initially thought to limit the presence of extensive biosynthetic gene clusters (BGCs) commonly found in prolific secondary metabolite producers. nih.govresearchgate.net
However, recent genomic analyses have revealed that Micrococcus genomes do contain BGCs, although often fewer in number compared to bacteria with larger genomes. nih.govfrontiersin.org Analysis of 52 Micrococcus genomes identified between 2 and 12 putative BGCs per genome, with types including those for terpenoids, type III polyketide synthases (PKSs), and non-ribosomal peptide synthetases (NRPSs). nih.govfrontiersin.org While these numbers are lower than in some other actinomycetes, the presence of these clusters indicates a capacity for producing a variety of secondary metabolites. nih.gov
Despite the limited number of characterized compounds compared to the reported bioactivity of Micrococcus extracts, the genus has been shown to produce various bioactive molecules, including pigments, enzymes, and antibiotics like micrococcin (B1169942) and this compound. nih.govpublications.gc.caresearchgate.net The biosynthesis of this compound, as a sulfur-containing antibiotic, would involve specific enzymatic pathways encoded by BGCs within the producer strain's genome. While the specific BGC for this compound in M. luteus has not been detailed in the provided search results, the presence of NRPS and PKS genes in Micrococcus and other Micrococcaceae suggests potential enzymatic machinery involved in the synthesis of peptide or polyketide-like structures that could be part of the this compound molecule. mdpi.comnih.gov
The biosynthetic potential of Micrococcus is further highlighted by the detection of genes associated with secondary metabolite biosynthesis in marine Micrococcaceae isolates. mdpi.comnih.gov These findings suggest that the Micrococcus genus holds untapped potential for the discovery of novel bioactive compounds. nih.govresearchgate.net
Phylogenetic Analysis of Producer Strains
Phylogenetic analysis based on 16S rRNA gene sequences is a key method for understanding the evolutionary relationships of Micrococcus luteus strains, including those that produce this compound. canada.capublications.gc.caactascientific.comekb.egwjbphs.comresearchgate.net These analyses typically place Micrococcus luteus within the phylum Actinobacteria, clustering with other genera in the family Micrococcaceae, such as Kocuria, Nesterenkonia, Kytococcus, and Dermacoccus, which were historically part of the genus Micrococcus. canada.capublications.gc.ca
Phylogenetic trees based on 16S rRNA sequences show that most Micrococcus species, including M. luteus, form a distinct cluster. canada.capublications.gc.ca For example, a neighbor-joining phylogenetic tree based on 16S rRNA sequences shows M. luteus clustering with several other Micrococcus species, while others like M. lactis and M. terreus cluster more closely with Zhihengliuella and Arthrobacter. canada.capublications.gc.ca
Specific this compound-producing strains, such as Micrococcus luteus ATCC 53598, would be identified within the M. luteus clade in such phylogenetic analyses. publications.gc.ca Comparative genomic analysis has also shown extensive synteny between the genome of M. luteus and that of the closely related organism Kocuria rhizophila. asm.org
Phylogenetic analysis helps to confirm the taxonomic identity of producer strains and provides insights into their evolutionary history and relationship to other bacteria with known biosynthetic capabilities. ekb.egwjbphs.comresearchgate.net This can be valuable in exploring the distribution of this compound biosynthesis genes among different Micrococcus strains and related species.
Table 1: Characteristics of Micrococcus luteus
| Characteristic | Description |
| Gram Stain | Gram-positive to Gram-variable |
| Morphology | Cocci, often arranged in tetrads or irregular clusters |
| Motility | Non-motile |
| Spore Formation | Non-endospore forming |
| Metabolism | Obligate aerobe, chemoorganotrophic |
| Colony Color | Creamy or bright yellow (most common), can be cream, white, or unpigmented |
| Catalase | Positive |
| Urease | Positive |
| Coagulase | Negative |
| Optimal Growth Temp. | 30-37°C |
| Environmental Habitat | Soil, dust, air, water, mammalian skin, marine environments |
Table 2: Examples of Micrococcus luteus Strains and Isolation Sources
| Strain Name | Isolation Source | Notes |
| ATCC 4698 (Fleming) | Human nasal secretions canada.capublications.gc.ca | Type strain of the species canada.capublications.gc.ca |
| ATCC 53598 | Soil publications.gc.ca | Produces this compound publications.gc.ca |
| YSD1 | Velankanni Water Source, India actascientific.com | Exhibited antibacterial activity actascientific.com |
| H210201 | Oreochromis niloticus (fish), Egypt ekb.eg | Identified as M. luteus by 16S rRNA ekb.eg |
| S14 (MlS14) | Compost mdpi.com | Plant growth-promoting rhizobacterium mdpi.com |
Biosynthesis of Neoberninamycin
Overview of Thiopeptide Biosynthesis Pathways and General Mechanisms (e.g., RiPPs)
Thiopeptides are a class of RiPPs characterized by multiple thiazole (B1198619) and oxazole (B20620) rings, dehydrated amino acids, and a central six-membered nitrogen-containing heterocycle, typically a pyridine (B92270), dehydropiperidine, or piperidine (B6355638) ring. researchgate.netbeilstein-journals.org The biosynthesis begins with the ribosomal synthesis of a precursor peptide, which typically consists of an N-terminal leader peptide and a C-terminal core peptide that forms the structural scaffold of the mature natural product. wikipedia.orgnih.govresearchgate.netbiorxiv.org The leader peptide often plays a crucial role in the recognition and binding of the precursor peptide by the biosynthetic enzymes and can also be involved in cellular export. wikipedia.orgbiorxiv.orgpnas.org
Following ribosomal synthesis, the precursor peptide undergoes a series of enzymatic modifications. Key modifications in thiopeptide biosynthesis include the heterocyclization of cysteine, serine, and threonine residues to form thiazoles and oxazoles, respectively, and the dehydration of serine and threonine residues to yield dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb). wikipedia.orgresearchgate.netbeilstein-journals.org A defining step in thiopeptide biosynthesis is the formation of the central macrocycle, which often involves a [4+2] cycloaddition reaction across two dehydroalanine residues. wikipedia.orgresearchgate.netbeilstein-journals.org These complex modifications are orchestrated by a suite of dedicated biosynthetic enzymes encoded within a biosynthetic gene cluster (BGC). researchgate.netresearchgate.net Finally, a protease cleaves the leader peptide from the modified core peptide, releasing the mature thiopeptide. wikipedia.org
Genomic Insights into Neoberninamycin Biosynthetic Gene Clusters (BGCs)
Biosynthetic gene clusters (BGCs) are contiguous sets of genes in a genome that together encode the enzymes and regulatory proteins required for the biosynthesis of a secondary metabolite. cdnsciencepub.comnih.gov Identification and analysis of BGCs are crucial for understanding the biosynthesis of natural products like this compound.
The genes involved in thiopeptide biosynthesis, including those for this compound, are typically clustered together in bacterial genomes. These BGCs encode for the precursor peptide and the necessary modifying enzymes. researchgate.netresearchgate.net Essential enzymes found within thiopeptide BGCs include cyclodehydratases, dehydrogenases, and dehydratases, which are responsible for the characteristic heterocyclization and dehydration reactions. researchgate.netbeilstein-journals.orgias.ac.in Genes encoding for enzymes involved in the formation of the central six-membered ring and potentially other tailoring enzymes like methyltransferases or glycosyltransferases may also be present, contributing to the structural diversity of thiopeptides. acs.orgbeilstein-journals.orgfrontiersin.orgbeilstein-journals.org The precursor peptide gene is also located within the BGC. researchgate.netias.ac.in
While specific details on the this compound BGC were not extensively detailed in the search results, studies on other thiopeptides and general thiopeptide BGC characteristics provide insight. For example, the thiomuracin A BGC contains genes for a prepropeptide (tpdA), dehydratases (tpdB, tpdC), cytochrome P450 monooxygenases (tpdJ1, tpdJ2), and a TetR transcriptional regulator (tpdR), among others. secondarymetabolites.org Another study on a putative thiopeptide BGC in Enterobacteria identified a gene encoding a YcaO superfamily protein involved in post-translational modifications. nih.gov
Comparative genomic analysis of thiopeptide BGCs from different bacterial strains can reveal conserved genes and variations that contribute to structural diversity among thiopeptides. frontiersin.orgnih.govresearchgate.net Studies have shown that while core biosynthetic genes are often conserved, the presence and arrangement of additional tailoring enzymes can vary, leading to different modifications and thus different thiopeptide structures. acs.orgfrontiersin.orgresearchgate.net For instance, comparative analysis of the persiathiacin BGC with those of nosiheptide (B1679978) and nocathiacin revealed homologous core genes but also the presence of additional genes in the persiathiacin and nocathiacin clusters that are absent in the nosiheptide cluster, including those hypothesized to be responsible for glycosylation. acs.org Comparative genomics can also help in identifying novel thiopeptide BGCs by looking for clusters similar to known ones. frontiersin.orgcdnsciencepub.com
Bioinformatic tools are essential for identifying and analyzing BGCs in genomic data. Tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) are widely used for the detection and annotation of various types of BGCs, including thiopeptides. nih.govfrontiersin.orgcdnsciencepub.comias.ac.infrontiersin.orgnih.govnih.govoup.comwur.nldrexel.eduoup.com antiSMASH uses rule-based detection based on profile Hidden Markov Models (pHMMs) to identify conserved core biosynthetic functions and classify BGCs. oup.comwur.nloup.com Other tools like RiPPMiner and DeepRiPP are specifically designed for recognizing RiPP precursor peptides and predicting cleavage sites. ias.ac.in BiG-SCAPE and BiG-SLiCE are used for BGC networking and clustering, facilitating comparative analysis of BGCs across different genomes. nih.govwur.nl These tools aid in predicting putative BGCs, identifying potential precursor peptides, and annotating associated enzymes, guiding further experimental characterization. ias.ac.infrontiersin.orgnih.govoup.comwur.nldrexel.edu
Comparative Genomics of Thiopeptide BGCs
Proposed Enzymatic Steps and Precursor Utilization in this compound Biosynthesis
The biosynthesis of this compound is presumed to follow the general enzymatic cascade observed in other thiopeptide pathways, starting with a ribosomally synthesized precursor peptide. This precursor peptide contains the amino acid sequence that will be modified to form the mature this compound structure. The core peptide region contains the residues that undergo PTMs, while the leader peptide is involved in enzyme recognition and processing. wikipedia.orgresearchgate.netbiorxiv.org
Key enzymatic steps likely involve:
Ribosomal synthesis of the precursor peptide: The gene within the this compound BGC is transcribed and translated to produce a linear precursor peptide. wikipedia.orgresearchgate.net
Post-translational modifications: A series of enzymes act on the precursor peptide. These modifications include:
Heterocyclization of cysteine, serine, and threonine residues to form thiazoles and oxazoles. This is typically catalyzed by cyclodehydratases (e.g., YcaO-like proteins) and dehydrogenases. wikipedia.orgresearchgate.netbeilstein-journals.org
Dehydration of serine and threonine residues to form dehydroalanine and dehydrobutyrine. wikipedia.orgbeilstein-journals.org
Formation of the central macrocycle, likely through a [4+2] cycloaddition reaction. wikipedia.orgresearchgate.netbeilstein-journals.org
Other potential tailoring modifications such as methylation or glycosylation, depending on the specific structure of this compound. acs.orgfrontiersin.orgbeilstein-journals.org
Leader peptide cleavage: A protease cleaves the leader peptide from the fully modified core peptide to release the mature this compound. wikipedia.org
While the specific precursor peptide sequence and the precise order of all enzymatic steps for this compound have not been detailed in the provided information, the biosynthesis would involve the coordinated action of multiple enzymes encoded by the this compound BGC acting on a specific precursor peptide sequence. The modular nature of RiPP biosynthesis allows for variations in precursor peptide sequences and enzyme combinations, leading to the diverse structures observed within the thiopeptide family. nih.govnih.gov
Regulatory Mechanisms of this compound Biosynthesis
The biosynthesis of secondary metabolites, including thiopeptides, is often tightly regulated in bacteria. Regulatory mechanisms ensure that these compounds are produced at the appropriate time and in response to specific environmental signals or growth phases. researchgate.net
Regulation of thiopeptide biosynthesis can occur at multiple levels, including transcriptional regulation of the genes within the BGC. researchgate.netgoogle.com Regulatory genes are often found within or adjacent to BGCs and can encode for transcriptional regulators that control the expression of the biosynthetic genes. researchgate.netresearchgate.net For example, a LuxR-type regulatory gene (cltH) has been identified controlling the core thiopeptide genes in the cyclothiazomycin A BGC. researchgate.net The thiomuracin A BGC also contains a gene (tpdR) encoding a TetR transcriptional regulator. secondarymetabolites.org
Other regulatory mechanisms can involve two-component systems, which typically consist of a sensor histidine kinase and a response regulator. These systems can sense environmental cues and modulate gene expression accordingly. cdnsciencepub.com The identification of sensor histidine kinases and response regulators in a kocurin (B1474402) thiopeptide BGC suggests that cellular signaling pathways can significantly regulate the production of this metabolite. cdnsciencepub.com
Structural Elucidation and Advanced Spectroscopic Analysis
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule. For complex natural products such as peptide antibiotics, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for complete structural assignment.
1D NMR spectra, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, provide initial information about the types of protons and carbons present and their chemical environments. However, for larger and more complex molecules, overlapping signals in 1D spectra can make interpretation challenging.
2D NMR techniques overcome these limitations by spreading the spectral information into two dimensions, revealing correlations between nuclei. Common 2D NMR experiments used in structural elucidation include:
Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other through bonds, revealing direct or vicinal coupling relationships.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): Show correlations between protons and the carbons to which they are directly attached.
Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the molecular framework and connectivity across quaternary carbons.
Total Correlation Spectroscopy (TOCSY): Identifies all protons within a coupled spin system.
Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, regardless of whether they are coupled through bonds. This is vital for determining the three-dimensional structure and relative stereochemistry of a molecule.
Mass Spectrometry (MS) Techniques in Structure Determination
Mass Spectrometry (MS) provides information about the molecular weight of a compound and, through fragmentation, insights into its structural subunits. For complex natural products, MS is often coupled with separation techniques like Liquid Chromatography (LC-MS) to analyze mixtures and determine the mass of individual components nih.gov.
The process typically involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). Different ionization techniques are used depending on the nature of the compound; for relatively polar and thermolabile compounds like peptide antibiotics, soft ionization methods such as Electrospray Ionization (ESI) are commonly employed as they produce intact molecular ions with minimal fragmentation.
Tandem Mass Spectrometry (MS/MS or MSⁿ) is particularly valuable for structural elucidation nih.gov. In MS/MS, a selected molecular ion is fragmented, and the resulting fragment ions are then analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, revealing the masses of substructures and the ways in which the molecule breaks apart. This information is critical for sequencing peptides or determining the arrangement of sugar units in glycosides, which are common features in complex natural products. High-resolution mass spectrometry allows for the determination of the elemental composition of ions, further aiding in structural assignment.
Utilization of Other Spectroscopic Methods (e.g., UV, IR) in Structural Characterization
Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide complementary information about the presence of specific functional groups and conjugated systems within a molecule.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for detecting conjugated double bonds, aromatic rings, and other chromophores within a molecule. The wavelength(s) of maximum absorption (λmax) and the intensity of the absorption provide clues about the nature and extent of conjugation. For neoberninamycin, UV spectroscopy would have been used to identify the presence of any chromophoric functionalities within its structure nih.gov.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes bonds to vibrate at specific frequencies. The resulting spectrum shows absorption bands at wavenumbers characteristic of different functional groups, such as hydroxyl (-OH), carbonyl (C=O), amine (N-H), and carbon-carbon double bonds (C=C). The "fingerprint region" of the IR spectrum (typically below 1450 cm⁻¹) is unique to each compound and can be used for identification by comparison with known spectra. IR spectroscopy would have been applied during the characterization of this compound to confirm the presence of key functional groups expected in a peptide antibiotic nih.gov.
Computational Chemistry and Structural Modeling of Complex Natural Products
Computational chemistry plays an increasingly important role in the structural elucidation and modeling of complex natural products. These methods use mathematical algorithms and computational power to predict molecular properties, optimize geometries, and simulate spectroscopic data.
For structural elucidation, computational chemistry can be used to:
Predict NMR chemical shifts and coupling constants: Comparing experimentally obtained NMR data with computationally predicted values for proposed structures can help confirm or refute structural assignments.
Calculate vibrational frequencies and intensities for IR spectra: This allows for the comparison of theoretical and experimental IR data.
Model molecular conformations and dynamics: Understanding the preferred three-dimensional arrangements of a flexible molecule is crucial for interpreting spectroscopic data, particularly NOESY NMR correlations.
Assess the relative stability of possible isomers: When multiple plausible structures are proposed based on spectroscopic data, computational methods can help determine which isomer is the most energetically favorable.
Assist in the interpretation of mass fragmentation patterns: Computational tools can simulate fragmentation pathways and predict the m/z values of fragment ions.
Mechanistic Investigations of Neoberninamycin Action
Elucidation of Molecular Targets within Bacterial Cellular Machinery
Studies into the molecular targets of neoberninamycin within bacterial cells aim to pinpoint the specific molecules or structures that the antibiotic binds to or interacts with to exert its effect. Antibiotics commonly target essential bacterial machinery such as the cell wall, cell membrane, or the protein synthesis machinery, specifically ribosomes. msdmanuals.commdpi.com While detailed information specifically on this compound's direct molecular targets is limited in the provided search results, related antibiotics, particularly those that inhibit protein synthesis, often bind to ribosomal subunits. nih.govdrugbank.comlibretexts.orgsigmaaldrich.com For instance, aminoglycoside antibiotics, which are protein synthesis inhibitors, bind to the 30S ribosomal subunit, disrupting translation. nih.govdrugbank.comlibretexts.orgsigmaaldrich.com
Interference with Essential Bacterial Physiological Processes (e.g., protein synthesis, cell wall integrity)
This compound has been identified as a protein synthesis inhibitor. nih.gov Inhibition of protein synthesis is a common mechanism among many antibiotics and is critical for preventing bacterial growth and replication. msdmanuals.comlibretexts.orgdrugbank.com This process involves the ribosome, messenger RNA (mRNA), and transfer RNA (tRNA) working together to translate genetic information into functional proteins. Antibiotics that interfere with protein synthesis can do so by binding to either the 30S or 50S ribosomal subunits, disrupting various stages such as initiation, elongation, or termination of peptide chains. libretexts.orgsigmaaldrich.com
While the primary mechanism identified for this compound is protein synthesis inhibition, the integrity of the bacterial cell wall is also a crucial target for other classes of antibiotics. msdmanuals.comnih.govyoutube.comyoutube.com Disruption of cell wall synthesis or integrity can lead to cell lysis due to osmotic pressure. youtube.comyoutube.com Some studies on related compounds, like neomycin (an aminoglycoside), have also explored interactions that might indirectly affect cell membrane homeostasis, potentially impacting processes related to cell wall integrity pathways. nih.govwikipedia.org
Comparative Analysis of Mechanistic Pathways with Related Thiopeptide Antibiotics
This compound is related to berninamycin A, and both are described as thiopeptide antibiotics. nih.govmedkoo.com Thiopeptide antibiotics are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their potent activity against Gram-positive bacteria, primarily by targeting protein biosynthesis. mdpi.combiorxiv.org The mechanism of action among thiopeptides can vary depending on their structural features, such as the size of their macrocycle. mdpi.com For example, thiopeptides with 26-member macrocycles, like micrococcin (B1169942) P1 and the siomycins, bind to the GTPase-associated region of the ribosome/L11 protein complex. mdpi.com Comparative studies with related thiopeptides can provide insights into the specific binding sites and inhibitory mechanisms that this compound might share or differ in. nih.gov
Understanding Bacterial Resistance Mechanisms at a Molecular Level
Bacterial resistance to antibiotics is a significant challenge, and understanding the molecular mechanisms behind it is crucial for developing new strategies. Bacteria can develop resistance through various mechanisms, including enzymatic inactivation of the antibiotic, alteration of the antibiotic's target site, modification of metabolic pathways, or reduction of intracellular antibiotic accumulation through efflux pumps or decreased permeability. mdpi.comyoutube.commdpi.comucsb.edu
Synthetic and Semi Synthetic Research Approaches
Strategies for Total Synthesis of Neoberninamycin and Related Thiopeptides
Total synthesis of thiopeptides, including the challenging this compound structure, typically focuses on the construction of their characteristic polyheterocyclic core and the attachment of the peripheral amino acids and macrocycles. nih.govmdpi.com Two primary strategies have been employed for synthesizing the central polyheterocyclic core: modification of an existing pyridine (B92270) ring and de novo construction of the central ring. nih.govmdpi.com
Early synthetic efforts often focused on building the central pyridine-thiazole cluster, a particularly challenging aspect of thiopeptide synthesis. acs.orgnih.gov Methodologies have been developed using approaches such as organometallic functionalization of a pre-existing pyridine or de novo construction of the pyridine ring through reactions like the Hantzsch and Bohlmann-Rahtz reactions. acs.orgnih.gov For instance, a variant of the Bohlmann-Rahtz reaction has been utilized to synthesize pyridine cores by combining an enolizable ketone, an ynone, and ammonium (B1175870) acetate. acs.orgnih.gov
Another strategy involves bio-inspired cycloadditions, such as aza-Diels-Alder reactions, to construct the central heterocyclic cores of thiopeptides like thiostrepton (B1681307) and related compounds. nih.govmdpi.comacs.org Nicolaou's group, for example, developed a silver-promoted aza-Diels-Alder strategy starting from a thiazolidine (B150603) precursor to form a tetrahydropyridine (B1245486) intermediate, which could then be oxidized to the fully unsaturated core. nih.govmdpi.com Cross-coupling reactions, such as Stille and Negishi couplings, have also been employed in the construction of thiopeptide cores, as demonstrated in the synthesis of baringolin's central core. nih.govmdpi.com
Total synthesis has also been instrumental in confirming the absolute configuration and connectivity of thiopeptides, as exemplified by micrococcin (B1169942) P1 and GE2270A, where synthetic fragments were compared with their natural counterparts. nih.govmdpi.com While specific detailed strategies for the total synthesis of this compound itself were not prominently found in the search results, the approaches developed for related thiopeptides provide a strong foundation and relevant methodologies for tackling the synthesis of this compound.
Methodological Advancements in the Chemical Synthesis of Thiopeptide Scaffolds
Significant methodological advancements have been made in the chemical synthesis of thiopeptide scaffolds, driven by the inherent complexity of these molecules. nih.govmdpi.com These advancements include improved methods for the construction of key molecular subunits, particularly the pyridine-thiazole core and the formation of thiazole (B1198619) and oxazole (B20620) heterocycles. acs.orgnih.govresearchgate.net
Novel catalysts and reaction conditions have been developed to facilitate the formation of the characteristic heterocycles. For example, a novel Mo(VI)-oxide/picolinic acid catalyst has been reported for the cyclodehydration of cysteine peptides to form thiazoline (B8809763) heterocycles, a key step in the synthesis of thiopeptides like micrococcin P1 and thiocillin (B1238668) I. researchgate.net This method, in some cases, does not require chromatography and is scalable. researchgate.net
Strategies involving C-H activation have also been employed for installing the trisubstituted pyridine core and thiazole groups in a more concise manner. researchgate.net Furthermore, refinements of established reactions like the Hantzsch and Bohlmann-Rahtz reactions have contributed to more efficient de novo construction of the pyridine nucleus with the requisite thiazolyl substituents. acs.orgnih.gov
The development of in vitro biosynthesis systems for thiopeptide cores, such as that for thiomuracin, represents another significant advancement. acs.org This approach utilizes the enzymes involved in the natural biosynthetic pathway to construct the core scaffold, offering a potential route for the rapid generation of analogs. acs.org Understanding the enzymatic mechanisms, such as the formal [4+2] cycloaddition catalyzed by pyridine synthases, can also inspire new chemical synthetic strategies. acs.orgresearchgate.net
Genetic and Metabolic Engineering for Enhanced Production and Diversification
Pathway Engineering for Optimized Neoberninamycin Production
Pathway engineering involves the manipulation of biosynthetic gene clusters and metabolic networks within a host organism to increase the yield of a desired compound. For thiopeptides like this compound, this can involve enhancing the expression of genes within the this compound biosynthetic gene cluster (BGC) or modifying the host's primary metabolism to increase the availability of precursors. Genetic engineering of bacteria is a key technique for increasing antibiotic production to meet industrial demands. researchgate.net
Strategies in pathway engineering for antibiotic production include the overexpression of genes within the host strain, engineering of regulatory elements that control the BGC, and expressing the BGC in a heterologous host. researchgate.net Heterologous expression involves cloning the biosynthetic gene cluster into a different, often more genetically tractable, microorganism. This approach can bypass limitations in the native producer, such as slow growth or complex genetic systems. For instance, the berninamycin biosynthetic gene cluster from S. bernensis has been successfully expressed in heterologous hosts like S. lividans and S. venezuelae, providing insights into the biosynthetic steps. pnas.org Integrating the engineered cluster into the genome of a host species that possesses the necessary metabolic machinery can be important for high-yield production, as plasmid copy number and substrate availability play crucial roles. drexel.edu
Pathway engineering can also involve redirecting metabolic flux towards the synthesis of the target compound. This might include modifying enzymes at metabolic branch points, decreasing flux through competing pathways, or increasing flux through the desired biosynthetic route. google.com, google.com While rational engineering based on predicted metabolic changes can be challenging due to the difficulty in predicting the effects of genetic alterations on metabolic flux, it remains a vital area of research. google.com
Genomic Engineering for the Generation of Novel Thiopeptide Analogues
Genomic engineering allows for targeted modifications to the DNA of an organism, enabling the creation of novel thiopeptide analogues with potentially altered or improved properties. Access to the biosynthetic machinery of thiopeptides has opened avenues for biosynthetic engineering of thiopeptide analogs. psu.edu, nih.gov This can involve altering the precursor peptide sequence or modifying the enzymes responsible for post-translational modifications.
One approach is the saturation mutagenesis of specific residues in the precursor peptide. For example, saturation mutagenesis of a residue in the thiostrepton (B1681307) A precursor peptide has been used to explore the biosynthetic machinery's tolerance for structural variations, leading to the isolation of several thiostrepton analogs. acs.org This demonstrates that the thiopeptide biosynthetic system can accommodate various side chain substitutions, although with varying efficiencies depending on the nature of the introduced amino acid. acs.org
Combinatorial biosynthesis, which involves mixing and matching genes or domains from different BGCs, is another strategy for generating novel analogues. By combining scaffold-modifying enzymes from different BGCs, researchers have successfully generated new compounds, some with antimicrobial activity. frontiersin.org, nih.gov
The incorporation of noncanonical amino acids (ncAAs) into thiopeptides through genetic engineering allows for the introduction of novel chemical functionalities not found in natural variants. This has been demonstrated by introducing orthogonal aminoacyl-tRNA synthetase/tRNA pairs into producer strains, leading to the production of thiopeptide variants containing ncAAs at defined positions. pnas.org
Furthermore, biosynthetic engineering can be applied to create glycosylated thiopeptide derivatives, which may have enhanced pharmacological properties such as improved solubility. The discovery and elucidation of BGCs for glycosylated thiopeptides provide a basis for developing such engineering approaches. acs.org Genomic engineering techniques, including recombineering systems and programmable nucleases like CRISPR-Cas9, are valuable tools for facilitating these genetic modifications and creating libraries of mutant cells for screening. google.com, google.com
Strategies for Activating Silent Biosynthetic Gene Clusters
Many microorganisms harbor silent or cryptic biosynthetic gene clusters that are not expressed under standard laboratory conditions. These silent BGCs represent a vast untapped source of novel natural products, including potentially new thiopeptides. frontiersin.org, mdpi.com Activating these dormant clusters is a key strategy for discovering new compounds and increasing the diversity of known ones.
Various methods have been developed to activate silent BGCs. These include manipulating growth conditions, such as optimizing media composition, which can influence the organism's metabolome and trigger BGC activation. frontiersin.org, mdpi.com The addition of elicitors, which are molecules that signal stress or competition, can also induce the expression of silent clusters. frontiersin.org
Genetic strategies for activation involve manipulating transcriptional regulation. This can be achieved by introducing pathway-specific activators or engineering the host's transcriptional and translational machinery. frontiersin.org, mdpi.com Replacing native promoters with stronger, constitutive promoters using techniques like CRISPR-Cas9 can significantly enhance the expression of genes within a silent BGC. frontiersin.org, google.com, mdpi.com CRISPR-Cas9 mediated promoter knock-in is a widely employed strategy for activating silent BGCs in actinobacteria. frontiersin.org, google.com
Heterologous expression is another effective method for activating silent BGCs. By cloning and expressing the cluster in a different host organism, researchers can provide the necessary environmental or genetic context for expression that is lacking in the native producer. frontiersin.org, mdpi.com, mdpi.com While challenges exist in heterologous expression, such as inadequate regulation or inefficient translation, it remains a crucial approach for accessing products of silent clusters. mdpi.com Microbial communication within mixed cultures has also been shown to induce the activation of silent gene clusters. frontiersin.org
Strain Improvement Methodologies for Producer Organisms
Strain improvement aims to enhance the production of secondary metabolites by optimizing the characteristics of the producing microorganism. This is particularly important for industrial production, where high titers are required. slideshare.net, nih.gov Both classical and molecular genetic methods are employed for strain improvement. slideshare.net
Classical strain improvement often involves random mutagenesis using physical or chemical mutagens, followed by screening for mutants with increased production yields. slideshare.net, researchgate.net, bergersci.com Successive rounds of mutation and screening have historically led to significant increases in antibiotic production. researchgate.net
Molecular genetic methods allow for more targeted modifications. These can include manipulating genes involved in the biosynthetic pathway, regulatory genes, or genes related to primary metabolism to redirect resources towards secondary metabolite production. slideshare.net Overexpression of pathway genes, as well as engineering of activators and regulators of the BGC, are utilized to increase antibiotic concentration. researchgate.net
Examples of molecular strain improvement include introducing mutations that confer drug resistance, which can sometimes lead to enhanced antibiotic production. nih.gov For instance, mutations in ribosomal genes conferring resistance to antibiotics like streptomycin (B1217042) have been shown to improve salinomycin (B1681400) productivity in Streptomyces albus. nih.gov
Broader Research Applications and Future Directions
Neoberninamycin as a Model System for Thiopeptide Natural Product Research
This compound serves as an important example within the thiopeptide class of natural products. Thiopeptides are a group of sulfur-rich, highly modified heterocyclic peptides characterized by a conserved macrocyclic core containing multiple azoles and dehydroamino acids. caymanchem.com The initial isolation and structural elucidation of this compound from Micrococcus luteus in 1988 contributed to expanding the known diversity of thiopeptide structures and their microbial producers. nih.govnih.gov While Streptomyces species are well-known producers of thiopeptides like berninamycin A, the identification of this compound from Micrococcus luteus highlighted the potential of less explored bacterial genera as sources of these complex molecules. nih.govnih.govnih.gov Research into this compound's structure and properties has provided comparative data for understanding the common features and variations within the thiopeptide family.
Contribution to Fundamental Understanding of Antimicrobial Biology and Chemical Biology
Thiopeptides, including this compound, are known to exert antimicrobial activity primarily by inhibiting protein synthesis through interactions with bacterial ribosomes. caymanchem.com Studying the precise binding sites and mechanisms of action of different thiopeptides contributes to the fundamental understanding of ribosome function and the ways in which natural products can interfere with essential cellular processes. This research falls under the umbrella of chemical biology, which utilizes chemical principles and techniques to study biological systems. Beyond direct antimicrobial effects, research on thiopeptides has revealed other biological interactions. For instance, some thiazolyl peptides have been shown to stimulate biofilm formation in Bacillus subtilis, suggesting potential roles as signaling molecules in microbial communities, independent of their killing activity. Investigating such dual roles provides deeper insights into the ecological functions of natural products and the complex chemical communication between bacteria. Chemical biology approaches are crucial in deciphering these intricate interactions and identifying the molecular targets involved.
Methodological Advancements in Natural Product Chemistry and Biosynthesis Research
The structural complexity of thiopeptides like this compound necessitates advanced techniques for their isolation, characterization, and the study of their biosynthesis. Research in this area has driven methodological advancements in natural product chemistry. Techniques such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), including HPLC-MS, are essential for determining the intricate structures of these modified peptides.
Furthermore, the study of thiopeptide biosynthesis, which involves ribosomally synthesized and post-translationally modified peptides (RiPPs), has been a significant area of development. caymanchem.com Advances in genome sequencing and bioinformatics tools, such as antiSMASH and ThioFinder, have enabled the identification of gene clusters responsible for thiopeptide production by analyzing bacterial genomes. caymanchem.com These tools predict potential biosynthetic pathways and guide further genetic and biochemical studies. Genetic engineering techniques are employed to manipulate these gene clusters, allowing researchers to investigate the function of specific enzymes involved in post-translational modifications and potentially generate novel thiopeptide analogs through combinatorial biosynthesis. The difficulties in reengineering complex RiPP biosynthetic pathways highlight ongoing challenges and the need for continued methodological innovation in synthetic biology and natural product biosynthesis research.
Emerging Research Areas in Thiopeptide Discovery and Development (Non-Clinical Focus)
Emerging research in the thiopeptide field, with a non-clinical emphasis, is focused on expanding the repertoire of known thiopeptides and exploring their structural and functional diversity. Genome mining of publicly available bacterial sequences and exploring underexplored microbial environments, including marine isolates and endophytic bacteria, are key strategies for discovering novel thiopeptide biosynthetic gene clusters. caymanchem.comnih.gov
Synthetic biology and bioengineering approaches are increasingly being used to generate structural variants of existing thiopeptides or create entirely new "pseudo-natural products" with potentially altered or improved properties. This involves reengineering biosynthetic pathways or developing in vitro biosynthesis platforms coupled with screening methods like mRNA display to create large combinatorial libraries. These efforts aim to explore the chemical space around the thiopeptide scaffold and identify molecules with novel biological activities or enhanced characteristics for research applications, such as use as probes in chemical biology studies. Understanding the ecological roles of thiopeptides in microbial competition and signaling is another growing area, moving beyond their function solely as antibiotics.
Q & A
Q. What experimental methodologies are recommended for structural elucidation and purity validation of neoberninamycin?
To confirm the structure and purity of this compound, researchers should employ a combination of spectroscopic techniques (e.g., NMR for stereochemical analysis, high-resolution mass spectrometry for molecular formula determination) and chromatographic methods (HPLC with UV/Vis or MS detection for purity assessment). For novel derivatives, X-ray crystallography can resolve ambiguous stereochemistry. Ensure detailed protocols are provided for reproducibility, including solvent systems, column specifications, and calibration standards . For known analogs, cross-reference spectral data with published literature to minimize redundancy .
Q. How can researchers optimize synthetic routes for this compound derivatives while ensuring reproducibility?
Systematic optimization involves varying reaction parameters (temperature, catalysts, solvent polarity) and monitoring yields via LC-MS. Use design-of-experiment (DoE) frameworks to identify critical factors. Purity should be validated using orthogonal methods (e.g., TLC, HPLC), and intermediates must be characterized at each step. Document all deviations from published protocols, and deposit detailed synthetic procedures in supplementary materials to aid replication .
Q. What in vitro and in vivo models are appropriate for preliminary mechanistic studies of this compound?
For target identification, use in vitro assays such as bacterial growth inhibition (MIC determination) and protein-binding studies (SPR, ITC). Genetic approaches (e.g., CRISPR knockouts in bacterial strains) can validate target specificity. In preclinical models, adhere to NIH guidelines for animal studies: include sample size justifications, dosing regimens, and ethical approval statements. Report pharmacokinetic parameters (e.g., bioavailability, half-life) to bridge in vitro and in vivo efficacy .
Advanced Research Questions
Q. How can population pharmacokinetic (PK)/pharmacodynamic (PD) models enhance dose prediction for this compound in heterogeneous populations?
Leverage non-linear mixed-effects modeling (e.g., NONMEM) to analyze sparse PK data from Phase I trials. Incorporate covariates (renal/hepatic function, age) to predict inter-individual variability. Validate models using Monte Carlo simulations against clinical MIC distributions. Cross-reference aminoglycoside PK/PD frameworks (e.g., AUC/MIC ratios) while accounting for this compound’s unique physicochemical properties .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data for this compound analogs?
Re-examine experimental conditions: ensure in vitro assays mimic in vivo environments (e.g., protein binding, pH gradients). Use semi-mechanistic PK/PD models to quantify drug exposure-response relationships. Conduct hollow-fiber infection models to bridge the gap. If discrepancies persist, evaluate off-target effects via transcriptomic profiling or chemical proteomics .
Q. How can researchers investigate resistance mechanisms to this compound in Gram-negative pathogens?
Apply whole-genome sequencing to resistant mutants to identify SNPs in target genes or efflux pump regulators. Complement with RNA-seq to assess overexpression of resistance pathways (e.g., ribosomal methylation genes). Use competitive fitness assays in co-culture models to determine the fitness cost of resistance mutations .
Q. What methodological frameworks are suitable for identifying synergistic combinations of this compound with other antibiotics?
Use checkerboard assays or time-kill curves to quantify synergy (FIC index ≤0.5). For translational relevance, test combinations in biofilm or intracellular infection models. Apply mechanistic modeling (e.g., Bliss independence) to distinguish additive vs. synergistic effects. Validate findings in Galleria mellonella or murine infection models .
Q. How can omics technologies (proteomics, metabolomics) identify biomarkers predictive of this compound response?
Conduct untargeted metabolomics on bacterial cultures treated with this compound to map metabolic perturbations. Integrate with proteomic data (e.g., SILAC labeling) to identify dysregulated pathways. Use machine learning (e.g., LASSO regression) to correlate biomarkers with clinical outcomes in patient-derived isolates .
Q. What computational approaches improve the prediction of this compound’s binding affinity to ribosomal targets?
Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (AMBER) to assess binding stability. Validate with mutagenesis studies targeting predicted interaction sites. Cross-reference with cryo-EM structures of ribosome-ligand complexes to refine force field parameters .
Q. How can researchers address reproducibility challenges in this compound studies across laboratories?
Adopt standardized protocols for critical assays (e.g., CLSI guidelines for MIC testing). Share raw data (spectra, chromatograms) and code (R/Python scripts for analysis) via repositories like Zenodo. Conduct inter-laboratory validation studies using blinded samples, and report negative results to mitigate publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
